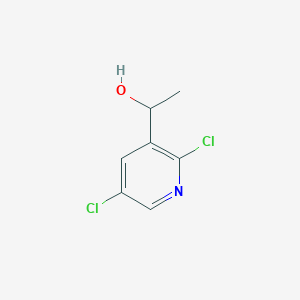
1-(2,5-Dichloropyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichloropyridin-3-yl)ethan-1-ol is a chemical compound characterized by its pyridine ring substituted with chlorine atoms at the 2 and 5 positions and an ethan-1-ol group at the 3 position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol can be synthesized through several methods, including:
Halogenation: Starting with pyridine, chlorination at the 2 and 5 positions can be achieved using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:
Large-scale halogenation reactions: using controlled conditions to ensure the selective chlorination of pyridine.
Purification steps: to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atoms can be reduced to form the corresponding pyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: 1-(2,5-Dichloropyridin-3-yl)ethanone and 1-(2,5-Dichloropyridin-3-yl)ethanoic acid.
Reduction: 2,5-Dichloropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5-Dichloropyridin-3-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
1-(2,5-Dichloropyridin-3-yl)ethan-1-ol is similar to other pyridine derivatives, such as:
1-(3,5-Dichloropyridin-2-yl)ethanone
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
2,5-Dichloropyridin-3-ol
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the ethan-1-ol group, which can influence its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H7Cl2NO |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
1-(2,5-dichloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 |
Clave InChI |
JSDZPXXWWYJMIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=CC(=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















